Fluorapacin

Catalog No.
S548470
CAS No.
869811-23-4
M.F
C14H12F2S3
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorapacin

CAS Number

869811-23-4

Product Name

Fluorapacin

IUPAC Name

1-fluoro-4-[[(4-fluorophenyl)methyltrisulfanyl]methyl]benzene

Molecular Formula

C14H12F2S3

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C14H12F2S3/c15-13-5-1-11(2-6-13)9-17-19-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2

InChI Key

XCOWUOOCXCXCNS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSSSCC2=CC=C(C=C2)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

bis(4-fluorobenzyl)trisulfide, fluorapacin

Canonical SMILES

C1=CC(=CC=C1CSSSCC2=CC=C(C=C2)F)F

Description

The exact mass of the compound Fluorapacin is 314.00692 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Activity

Researchers have investigated fluorapacin's effectiveness against various bacteria, including:

  • Staphylococcus aureus )
  • Escherichia coli )
  • Pseudomonas aeruginosa )

These studies have looked at fluorapacin's ability to inhibit bacterial growth and kill bacteria in laboratory settings.

Other Areas of Research

In addition to its antimicrobial properties, there is some scientific research on other potential applications of fluorapacin, such as:

  • Inhalational treatment for respiratory infections )
  • Combination therapy with other antibiotics Source: ScienceDirect website:

Fluorapacin, chemically known as bis(4-fluorobenzyl)trisulfide, has the molecular formula C14H12F2S3. This synthetic compound is a derivative of dibenzyl trisulfide, which is naturally found in the subtropical shrub Petiveria alliacea. The structure of fluorapacin features a central trisulfide group (S-S-S) flanked by two fluorobenzyl groups, with fluorine atoms believed to enhance its biological activity. Fluorapacin has garnered attention for its potential applications in cancer therapy due to its broad-spectrum anticancer properties against various tumor cell lines .

The exact mechanism by which fluorapacin exerts its anticancer effects is still under investigation. However, studies suggest it disrupts microtubule polymerization, a critical process for cell division []. Microtubules are cellular structures that play a vital role in cell mitosis. By inhibiting their formation, fluorapacin may prevent cancer cells from dividing and proliferating.

Fluorapacin exhibits stability under various conditions, although it can undergo disproportionation under strong basic conditions, leading to the formation of bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide. Stability studies indicate that fluorapacin remains stable at acidic conditions (1.0 M hydrochloric acid) but is susceptible to degradation under strong basic conditions (1.0 M sodium hydroxide) . Its oxidative stability has also been confirmed through tests involving hydrogen peroxide, showing minimal degradation .

Fluorapacin demonstrates significant biological activity, particularly as an anticancer agent. It disrupts microtubule dynamics, which are critical for cell division, thereby inhibiting cancer cell proliferation. Studies have shown that fluorapacin exhibits a broad spectrum of cellular anti-tumor activities and may specifically target cell cycle processes . Additionally, it has been investigated for its antibacterial properties against various bacterial strains .

The synthesis of fluorapacin involves a "one-pot two-step" process that begins with the reaction of N-(trimethylsilyl)imidazole and sulfur dichloride to form diimidazolylsulfide. This intermediate is then reacted with a thiol reagent (4-fluorobenzyl mercaptan) to yield fluorapacin. This method allows for large-scale production while maintaining high purity levels .

Fluorapacin is primarily explored for its potential as an anticancer drug due to its ability to inhibit tumor growth and disrupt microtubule formation. Its antimicrobial properties also open avenues for applications in treating bacterial infections. Ongoing research aims to further elucidate its effectiveness and broaden its application range in clinical settings .

Fluorapacin shares structural similarities with several other trisulfide compounds, which may exhibit similar biological activities. Below are some comparable compounds:

Compound NameStructureBiological Activity
Diallyl TrisulfideC6H10S3Antitumor and antimicrobial properties
Bis(4-chlorobenzyl)trisulfideC14H12Cl2S3Anticancer activity
Bis(benzyl)trisulfideC15H18S3Antimicrobial and anticancer effects

Uniqueness of Fluorapacin: Fluorapacin's incorporation of fluorine atoms distinguishes it from these compounds, potentially enhancing its biological activity and stability. Its specific mechanism of action targeting microtubule dynamics further sets it apart in the context of cancer treatment .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Exact Mass

314.00692023 g/mol

Monoisotopic Mass

314.00692023 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T47NS4W7UK

Dates

Modify: 2023-08-15
1: Williams LA, Barton EN, Kraus W, Rösner H. Implications of dibenzyl trisulphide for disease treatment based on its mode of action. West Indian Med J. 2009 Nov;58(5):407-9. PubMed PMID: 20441056.
2: Xu W, Xi B, Wu J, An H, Zhu J, Abassi Y, Feinstein SC, Gaylord M, Geng B, Yan H, Fan W, Sui M, Wang X, Xu X. Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics. Mol Cancer Ther. 2009 Dec;8(12):3318-30. Epub . PubMed PMID: 19996274.
3: Pan H, Zhou H, Zeng S, Xu X, An H, Jiang H. Identification and simultaneous determination of p-FHA and p-FBA, two metabolites of anti-tumor agent--Fluorapacin in rat urine. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 May 15;877(14-15):1553-60. Epub 2009 Apr 1. PubMed PMID: 19376753.
4: Bao Y, Mo X, Xu X, He Y, Xu X, An H. Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances. J Pharm Biomed Anal. 2008 Nov 4;48(3):664-71. Epub 2008 Jul 3. PubMed PMID: 18678459.
5: Gu L, Li L, Chen Z, Pan H, Jiang H, Zeng S, Xu X, An H. Determination of anti-tumor agent bis(p-fluorobenzyl)trisulfide and its degraded compound in rat blood using reversed phase high-performance liquid chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Jun 1;868(1-2):77-82. Epub 2008 Apr 25. PubMed PMID: 18479981.
6: An H, Hu X, Gu J, Chen L, Xu W, Mo X, Xu W, Wang X, Xu X. Crystal structure determination of new antimitotic agent bis(p-fluorobenzyl)trisulfide. AAPS PharmSciTech. 2008;9(2):551-6. Epub 2008 Apr 22. PubMed PMID: 18431647; PubMed Central PMCID: PMC2976933.
7: Luo SQ, Chen T, Sun DL, Xing YT, Jiang HD, Zeng S. [Determination of bis (p-fluorobenzyl) trisulfide and bis (p-fluoro-benzyl) disulfide in lungs of rat by HPLC]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2008 Mar;37(2):159-63. Chinese. PubMed PMID: 18422276.
8: Bao Y, He Y, Xu X, Mo X, Xu X, Wang X, An H. Quantitative determination of anti-tumor agent bis(4-fluorobenzyl)trisulfide, fluorapacin and its pharmaceutical preparation by high-performance liquid chromatography. J Pharm Biomed Anal. 2008 Jan 7;46(1):206-10. Epub 2007 Sep 25. PubMed PMID: 17964749.

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